

In Vitro Efficacy of BRL-42715 Against Enterobacteriaceae: Application Notes and Protocols

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Compound of Interest

Compound Name: BRL-42715

Cat. No.: B1260786

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Abstract

BRL-42715 is a potent penem-based inhibitor of a wide array of bacterial β -lactamases. This document provides detailed application notes and protocols for the in vitro evaluation of **BRL-42715** against members of the Enterobacteriaceae family. **BRL-42715** demonstrates exceptional potency in inhibiting a broad spectrum of β -lactamases, including plasmid-mediated (TEM, SHV, OXA) and chromosomally-mediated enzymes produced by various Enterobacteriaceae species such as *Escherichia coli*, *Klebsiella pneumoniae*, *Enterobacter* spp., and *Citrobacter* spp.[1][2][3][4]. When used in combination, **BRL-42715** significantly enhances the antibacterial activity of β -lactamase-susceptible antibiotics like amoxicillin, effectively restoring their efficacy against resistant strains[1][5]. The concentration of **BRL-42715** required to inhibit 50% of the initial rate of hydrolysis of most β -lactamase enzymes (IC₅₀) is remarkably low, often less than 0.01 μ g/mL, which is 10- to 100-fold lower than other β -lactamase inhibitors[1][2][3]. This document summarizes key quantitative data, provides detailed experimental protocols for in vitro testing, and includes visual diagrams of the experimental workflow and the mechanism of action of **BRL-42715**.

Data Presentation

Table 1: Potentiation of Amoxicillin Activity against Enterobacteriaceae by BRL-42715

This table summarizes the significant reduction in the Minimum Inhibitory Concentration (MIC) of amoxicillin against β -lactamase-producing Enterobacteriaceae in the presence of **BRL-42715**.

Organism Group	Number of Strains	Amoxicillin MIC50 ($\mu\text{g/mL}$)	Amoxicillin ($\mu\text{g/mL}$) + BRL-42715 (1 $\mu\text{g/mL}$) MIC50 ($\mu\text{g/mL}$)	Amoxicillin ($\mu\text{g/mL}$) + Clavulanic Acid (5 $\mu\text{g/mL}$) MIC50 ($\mu\text{g/mL}$)
β -lactamase-producing Enterobacteriaceae	412	>128	2	8
Cefotaxime-susceptible Citrobacter and Enterobacter spp.	48	>128	2	Not Reported
Cefotaxime-resistant Citrobacter and Enterobacter spp.	25	>128	8	Not Reported

Data sourced from Coleman et al.[1][2]

Commonly resistant bacteria such as Klebsiella, Enterobacter, Citrobacter, Morganella, and Serratia were rendered susceptible to amoxicillin in the presence of 1.0-5.0 $\mu\text{g/mL}$ of **BRL-42715**, with amoxicillin MIC values dropping from a resistant range ($>32.0 \mu\text{g/mL}$) to a susceptible range ($\leq 8.0 \mu\text{g/mL}$)[5].

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps to determine the MIC of a β -lactam antibiotic in combination with **BRL-42715** against Enterobacteriaceae isolates, following standardized procedures.

Materials:

- **BRL-42715**
- β -lactam antibiotic (e.g., amoxicillin)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland
- Spectrophotometer
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)

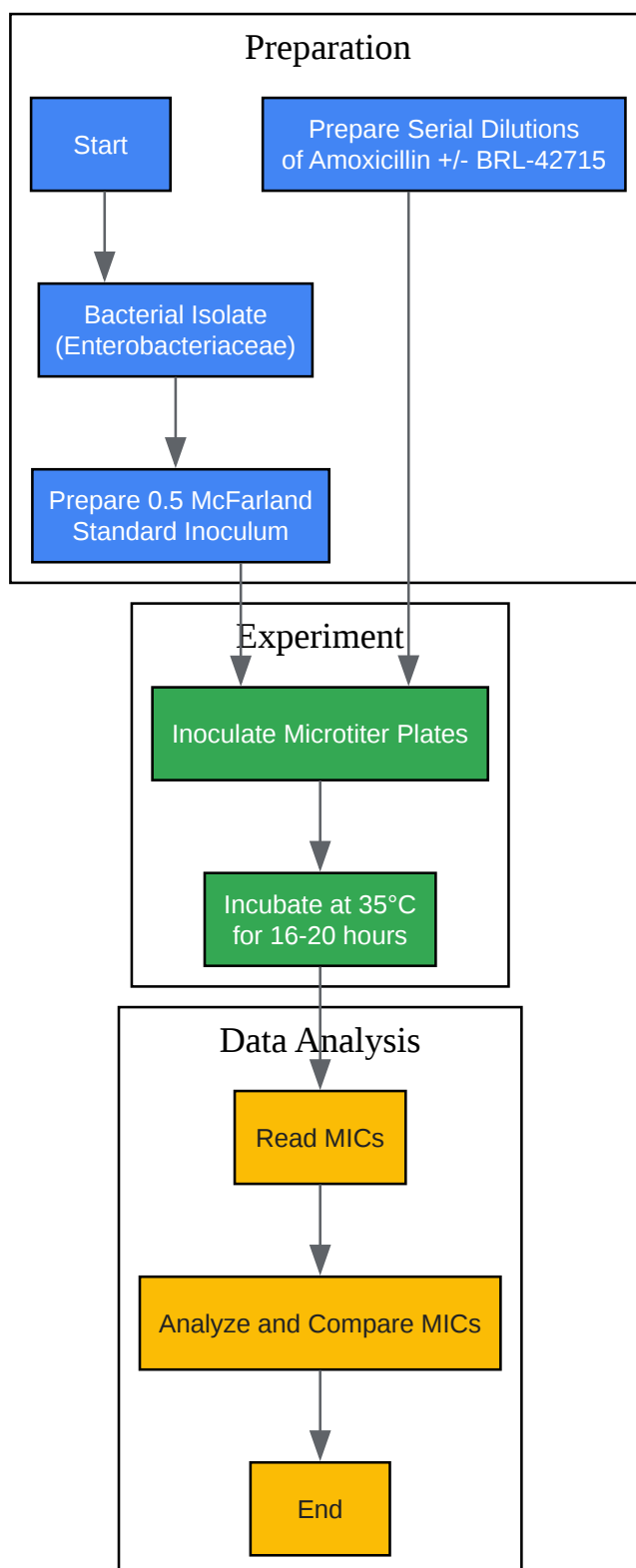
Procedure:

- Preparation of Reagents:
 - Prepare stock solutions of **BRL-42715** and the β -lactam antibiotic in a suitable solvent.
 - Prepare serial dilutions of the β -lactam antibiotic in CAMHB in the microtiter plates.
 - Prepare a constant concentration of **BRL-42715** (e.g., $1\text{ }\mu\text{g/mL}$) to be added to each well containing the β -lactam dilutions. Include control wells with the β -lactam alone and **BRL-42715** alone.
- Inoculum Preparation:

- From a fresh culture plate (18-24 hours growth), select several colonies and suspend them in saline to match a 0.5 McFarland turbidity standard (approximately $1-2 \times 10^8$ CFU/mL).
- Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- Inoculation and Incubation:
 - Add the diluted bacterial suspension to each well of the microtiter plate, including growth and sterility controls.
 - The final volume in each well should be 100 μ L.
 - Incubate the plates at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.
- Reading the Results:
 - The MIC is defined as the lowest concentration of the β -lactam antibiotic, in combination with **BRL-42715**, that completely inhibits visible growth of the organism.

Visualizations

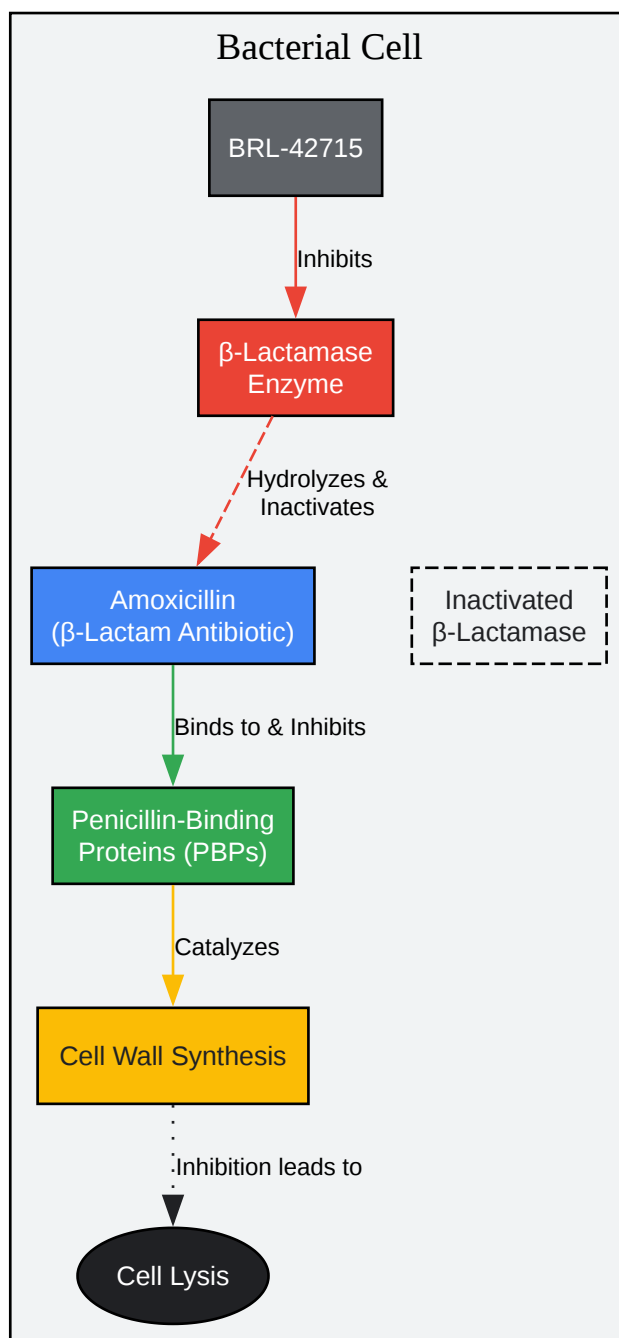
Diagram 1: Experimental Workflow for In Vitro Evaluation of BRL-42715



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Caption: Workflow for MIC determination of **BRL-42715** combinations.

Diagram 2: Mechanism of Action of BRL-42715



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Caption: **BRL-42715** inhibits β -lactamase, protecting amoxicillin.

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